molecular formula C12H24O11 B3257487 1-O-beta-D-glucopyranosyl-D-mannitol CAS No. 28971-30-4

1-O-beta-D-glucopyranosyl-D-mannitol

Cat. No.: B3257487
CAS No.: 28971-30-4
M. Wt: 344.31 g/mol
InChI Key: SERLAGPUMNYUCK-ZDLXXCOVSA-N
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Description

Contextualization within Disaccharide Alditol Chemistry and Glycosidic Bond Diversity

1-O-beta-D-glucopyranosyl-D-mannitol is classified as a disaccharide alditol. This classification arises from its composition of two fundamental units: a monosaccharide and a sugar alcohol (alditol), joined by a covalent bond. ebi.ac.uk Specifically, it consists of a D-glucose monosaccharide unit linked to D-mannitol, the alditol derived from the reduction of the sugar mannose. ontosight.aivaia.com

The linkage connecting these two units is a glycosidic bond, a defining feature of di-, oligo-, and polysaccharides. wikipedia.org The formation of this bond involves the anomeric carbon of one sugar (in this case, C1 of D-glucose) and a hydroxyl group of another molecule. libretexts.org The vast diversity of glycosidic bonds is a cornerstone of glycobiology, stemming from several factors:

Identity of the constituent monosaccharides: Different sugars can be linked together.

Linkage position: The anomeric carbon of the first sugar can connect to various hydroxyl groups on the second sugar.

Anomeric configuration: The stereochemistry at the anomeric carbon can be either alpha (α) or beta (β). wikipedia.org

In the case of this compound, the designation "1-O" indicates that the glycosidic bond connects the anomeric carbon (C1) of the glucose unit to a primary hydroxyl group on the mannitol (B672) unit. The term "beta" specifies the stereochemical configuration of this linkage. This molecule is a non-reducing sugar because the anomeric carbon of the glucose moiety is involved in the glycosidic bond, meaning it does not have a free hemiacetal unit that can open to form a reactive aldehyde group.

Distinctive Stereochemistry of the β-Glycosidic Linkage: A Comparative Analysis with Isomeric Forms (e.g., 1-O-alpha-D-glucopyranosyl-D-mannitol)

The stereochemistry of the glycosidic bond significantly influences the three-dimensional structure and, consequently, the chemical and biological properties of the molecule. The distinction between a beta (β) and an alpha (α) linkage lies in the orientation of the bond at the anomeric carbon (C1) of the glucose ring. pediaa.com

β-Glycosidic Linkage: In the β-configuration, the bond to the mannitol moiety at the anomeric carbon is on the same side of the glucose ring as the CH₂OH group (at C5). This is often depicted as being in an "upward" or equatorial position in a standard chair conformation of the pyranose ring. pediaa.comquora.comreddit.com Beta-linkages tend to create more linear and structurally rigid molecules, as famously exemplified by cellulose. pediaa.com

α-Glycosidic Linkage: In the α-configuration, the bond at the anomeric carbon is on the opposite side of the ring from the CH₂OH group. quora.com This is typically shown in a "downward" or axial position. Alpha-linkages often result in a kinked or helical structure, as seen in starch and glycogen. quora.com

The isomeric form, 1-O-alpha-D-glucopyranosyl-D-mannitol, serves as a crucial point of comparison. This alpha-isomer is a well-studied component of Isomalt, a widely used sugar substitute. nih.govchemicalbook.com The difference in the glycosidic bond stereochemistry between the alpha and beta forms leads to distinct physical and chemical properties.

Table 1: Comparative Properties of 1-O-β-D-glucopyranosyl-D-mannitol and 1-O-α-D-glucopyranosyl-D-mannitol
PropertyThis compound1-O-alpha-D-glucopyranosyl-D-mannitol
Synonymβ-Glucosylmannitolα-Glucosylmannitol
Glycosidic Bondβ-(1→O)α-(1→O)
Molecular FormulaC₁₂H₂₄O₁₁ nih.govC₁₂H₂₄O₁₁ nih.gov
Molecular Weight344.31 g/mol nih.gov344.31 g/mol nih.gov
Topological Polar Surface Area201 Ų nih.gov201 Ų nih.gov
Hydrogen Bond Donor Count9 nih.gov9 nih.gov
Hydrogen Bond Acceptor Count11 nih.gov11 nih.gov
Rotatable Bond Count8 nih.gov8 nih.gov

Data sourced from PubChem CID 10871647 and CID 88735. nih.govnih.gov

Historical Scientific Trajectory of Glycosidic Mannitol Research

The scientific journey leading to the study of complex molecules like this compound is built upon foundational discoveries in carbohydrate chemistry. The history of research on its constituent parts provides essential context.

The sugar alcohol D-mannitol was first identified in 1806 by Joseph Louis Proust. wikipedia.org Later, in the early 1880s, Julije Domac was instrumental in elucidating its chemical structure. wikipedia.org For much of its history, mannitol has been investigated for its physical properties and therapeutic applications, such as its use as an osmotic diuretic. nih.govresearchgate.net

The study of glycosidic linkages and the synthesis of complex carbohydrates, or glycosides, represents a more recent and challenging frontier in chemistry. ethernet.edu.et While the chemistry of carbohydrates was a prominent field in the early 20th century, it was often focused on metabolism and structure. nih.gov The intricate details of glycosidic bond formation and the synthesis of specific isomers became a major focus with the rise of modern organic chemistry and the field of glycobiology. wikipedia.org

The synthesis of specific glycosides, such as those involving mannitol, has been driven by the need for well-defined structures for biological and industrial research. For example, research into 1-O-alpha-D-glucopyranosyl-D-mannitol was significantly advanced by its identification as a key component of the sugar substitute Isomalt. nih.govsmolecule.com The synthesis of β-mannopyranosides has historically presented challenges, often requiring multi-step procedures with careful control of stereochemistry. The development of enzymatic methods using glycosynthases and chemical methods involving neighboring group participation or specific activators has been a significant milestone in making such complex glycosides more accessible for study. wikipedia.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-ZDLXXCOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Ecological Distribution in Biological Systems

Mechanisms of Accumulation in Diverse Organisms

The accumulation of 1-O-beta-D-glucopyranosyl-D-mannitol in brown algae is a result of the laminarin biosynthesis pathway. This process can be understood as a two-stage mechanism involving the synthesis of the two constituent parts followed by their conjugation.

Mannitol (B672) Synthesis: The pathway begins with fructose-6-phosphate (B1210287), a product of photosynthesis. This is converted to mannitol in a two-step enzymatic process. First, mannitol-1-phosphate dehydrogenase (M1PDH) reduces fructose-6-phosphate to mannitol-1-phosphate. nih.gov Subsequently, a specific phosphatase, mannitol-1-phosphatase (M1Pase), hydrolyzes the phosphate (B84403) group to yield D-mannitol. mdpi.comresearchgate.net

Glucan Chain Initiation and Elongation: The synthesis of the β-glucan chain starts with the conversion of glucose-6-phosphate to glucose-1-phosphate, catalyzed by phosphoglucomutase (PGM). mdpi.com A specific glucosyltransferase then catalyzes the formation of a β-glycosidic bond, linking the first glucose unit to the C1 hydroxyl group of the pre-existing D-mannitol molecule, forming this compound. This structure serves as the primer for subsequent additions of glucose units, elongating the β-1,3-glucan chain to form the complete M-type laminarin polysaccharide which is then stored in the algal cell vacuoles.

Biogeochemical Cycling and Environmental Significance

The widespread occurrence of glucan-mannitol conjugates in brown algae gives them considerable environmental significance, particularly within marine carbon cycling. Brown algae are highly productive primary producers in coastal ecosystems, and their storage products represent a substantial carbon sink. mdpi.com

The dual nature of the conjugate defines its ecological role. D-mannitol is a known compatible solute and antioxidant, and its synthesis is a key response to abiotic stresses such as increased salinity and osmotic stress. vliz.be Laminarin serves as the primary long-term energy and carbon reserve, analogous to starch in plants. mdpi.comnih.gov

When brown algae die and decompose, or when the compounds are excreted, they become a significant source of dissolved organic carbon in the marine environment. The degradation of these complex carbohydrates by marine microorganisms is a vital step in the biogeochemical cycling of carbon. mdpi.com Bacteria, such as thermophilic Clostridia, are capable of utilizing and fermenting mannitol released from algal biomass, returning the carbon to the microbial loop and higher trophic levels. nih.gov Therefore, the synthesis and subsequent breakdown of this compound as part of the laminarin polymer are fundamental processes in the flow of energy and carbon through coastal marine food webs.

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

Characterization of Glycosyltransferases and Glycosidases Involved in β-Glycosylation

The synthesis of 1-O-beta-D-glucopyranosyl-D-mannitol involves the formation of a β-glycosidic linkage between a glucose donor and the 1-hydroxyl group of D-mannitol. This reaction is primarily catalyzed by a class of enzymes known as glycosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs), which utilize an activated sugar donor, typically UDP-glucose. rsc.org Additionally, under certain conditions, glycosidases can catalyze the formation of glycosidic bonds through a process called transglycosylation or reverse hydrolysis. nih.gov

Specificity and Catalytic Mechanisms of Key Enzymes (e.g., Mannose-6-Phosphate (B13060355) Reductase (M6PR) involvement in engineered plant systems)

While Mannose-6-Phosphate Reductase (M6PR) is a crucial enzyme in the biosynthesis of the mannitol (B672) moiety of the compound in higher plants, its direct role is in the formation of mannitol-1-phosphate from mannose-6-phosphate, which is subsequently dephosphorylated to mannitol. nih.gov M6PR itself does not participate in the glycosylation step. The specificity of M6PR from celery (Apium graveolens L.) has been shown to be high for its substrates, with no detectable activity with other sugar phosphates like fructose-6-phosphate (B1210287) or glucose-6-phosphate. nih.gov

The subsequent β-glycosylation of mannitol is carried out by a distinct glycosyltransferase. While a specific UGT dedicated to the synthesis of this compound has not been extensively characterized in the literature, the vast family of plant and fungal UGTs is known for its ability to glycosylate a wide array of secondary metabolites, including sugar alcohols. rsc.orgresearchgate.net These enzymes typically operate via a sequential kinetic mechanism, where the UDP-sugar donor binds first, followed by the acceptor molecule (in this case, D-mannitol). The transfer of the glucosyl group then proceeds, resulting in the formation of the β-glucoside and the release of UDP.

In engineered systems, the introduction of a gene encoding a suitable glycosyltransferase into an organism that produces mannitol could lead to the synthesis of this compound. The success of such an approach would hinge on the substrate specificity of the chosen glycosyltransferase.

Substrate Recognition and Regioselectivity

The ability of a glycosyltransferase to specifically recognize D-mannitol as a substrate and to catalyze the formation of a glycosidic bond at the 1-O position (regioselectivity) is determined by the three-dimensional structure of its active site. The active site forms a pocket that accommodates the acceptor molecule, with specific amino acid residues interacting with the hydroxyl groups of mannitol. These interactions orient the mannitol molecule in such a way that the 1-hydroxyl group is positioned for nucleophilic attack on the anomeric carbon of the UDP-glucose.

The promiscuity of some UGTs towards different acceptor substrates is a well-documented phenomenon. rsc.org This suggests that the active sites of these enzymes can accommodate a range of structurally similar molecules. However, for the specific synthesis of this compound, a glycosyltransferase with a high degree of regioselectivity for the primary hydroxyl group at the C1 position of mannitol is required to avoid the formation of other isomers.

Metabolic Precursors and Biosynthetic Intermediates

The biosynthesis of this compound relies on the availability of two key precursors: D-mannitol and an activated glucose donor.

D-Mannitol: In higher plants, D-mannitol is synthesized from the early photosynthetic product, mannose-6-phosphate. The enzyme Mannose-6-Phosphate Reductase (M6PR) catalyzes the NADPH-dependent reduction of mannose-6-phosphate to mannitol-1-phosphate. nih.gov A subsequent dephosphorylation step, catalyzed by a phosphatase, yields D-mannitol. researchgate.net In many fungi, an alternative pathway exists where fructose-6-phosphate is reduced to mannitol-1-phosphate by mannitol-1-phosphate dehydrogenase, followed by dephosphorylation. researchgate.net

Activated Glucose Donor: The most common glucose donor for glycosyltransferases is UDP-glucose (Uridine diphosphate (B83284) glucose) . This high-energy molecule is synthesized from glucose-1-phosphate and UTP (uridine triphosphate) by the enzyme UDP-glucose pyrophosphorylase.

The immediate biosynthetic intermediates in the formation of this compound are therefore D-mannitol and UDP-glucose, which are brought together by the action of a specific glycosyltransferase.

Regulation of Endogenous Production in Biological Systems

The endogenous production of this compound is tightly regulated at multiple levels, primarily through the control of the biosynthetic pathways of its precursors and the expression of the key glycosylating enzyme.

The biosynthesis of mannitol itself is subject to regulation. For instance, in the fungus Cryptococcus neoformans, the enzymes of the mannitol biosynthetic pathway are not constitutively expressed but are induced by the presence of glucose or its metabolites. nih.gov This suggests that the availability of the mannitol precursor is controlled at the level of gene expression in response to carbon source availability.

The expression of glycosyltransferase genes is also highly regulated and can be influenced by developmental cues, environmental stresses, and the presence of specific signaling molecules. frontiersin.orgnih.gov Glycosylation is a key process in the detoxification of various compounds and in modulating the bioactivity of secondary metabolites. frontiersin.org Therefore, the production of this compound may be upregulated under specific physiological conditions where the glycosylation of mannitol serves a particular biological function, such as stress protection or as a storage form of carbon and energy. The regulation of protein glycosylation in pathogenic fungi, for example, is crucial for processes like appressorium formation and host penetration, highlighting the importance of controlled glycosylation in biological systems. researchgate.netuea.ac.uk

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis of the β-1,1-Glycosidic Linkage

The chemical synthesis of a β-glycosidic bond, such as the one found in 1-O-beta-D-glucopyranosyl-D-mannitol, is a cornerstone of carbohydrate chemistry. The primary challenge lies in controlling the stereochemistry at the anomeric center to selectively obtain the β-anomer over the α-anomer.

Stereoselective Glycosylation Strategies

The formation of a 1,2-trans-glycosidic bond, which corresponds to a β-linkage in the case of glucose, is often achieved through neighboring-group participation. researchgate.net This strategy involves the use of a participating protecting group at the C-2 position of the glycosyl donor.

Neighboring-Group Participation:

Activation: A glycosyl donor, typically with a leaving group at the anomeric position (e.g., a halide or a thioglycoside), is activated by a promoter.

Intermediate Formation: The participating group at C-2 (e.g., an acetyl or benzoyl group) attacks the anomeric center, forming a stable cyclic intermediate, such as a dioxolenium ion.

Nucleophilic Attack: The mannitol (B672) acceptor molecule can then only attack the anomeric carbon from the side opposite to the cyclic intermediate, resulting in the exclusive formation of the 1,2-trans product, which is the desired β-glycoside. researchgate.net

The selection of the glycosyl donor, acceptor, and reaction conditions is critical for achieving high yields and stereoselectivity. While protecting-group-free strategies are an area of growing interest to reduce synthetic steps, they often require specific catalysts or reaction conditions to achieve selectivity. nih.govnih.gov

Protecting Group Chemistry and Reaction Optimization

The synthesis of this compound necessitates a carefully planned protecting group strategy to ensure that only the desired hydroxyl groups on both the glucose donor and the mannitol acceptor react.

Key Considerations for Protecting Groups:

Orthogonality: Protecting groups must be "orthogonal," meaning they can be removed under different conditions without affecting each other. This allows for the selective deprotection of specific hydroxyl groups at different stages of the synthesis.

Mannitol Protection: For the synthesis of a 1-O-linked disaccharide, all hydroxyl groups on the mannitol acceptor must be protected except for the primary hydroxyl group at the C-1 position. This can be achieved through a series of protection and deprotection steps.

Glucose Donor Protection: The glucose donor must have a participating group at C-2 to direct the β-stereoselectivity and other protecting groups at positions C-3, C-4, and C-6 that are stable to the glycosylation conditions.

The optimization of reaction conditions, including solvent, temperature, and the choice of promoter, is crucial for maximizing the yield of the desired β-disaccharide and minimizing side reactions.

ParameterStrategy/ReagentPurpose
Stereocontrol Neighboring-group participation (e.g., 2-O-acyl group)Enforces formation of the β-glycosidic linkage.
Glycosyl Donor Thioglycosides, glycosyl halidesProvides a good leaving group at the anomeric center.
Protecting Groups Benzyl ethers, silyl (B83357) ethers, acetalsProtects hydroxyl groups from unwanted reactions.
Promoter N-Iodosuccinimide (NIS)/TfOH, Ph₂SO/Tf₂OActivates the glycosyl donor for the glycosylation reaction.

This table provides an overview of common strategies and reagents used in stereoselective glycosylation.

Chemoenzymatic Synthesis Utilizing Glycosidases and Glycosyltransferases

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, leveraging the high selectivity and efficiency of enzymes. nih.gov Glycosidases and glycosyltransferases are the primary classes of enzymes used for the formation of glycosidic bonds. nih.govyork.ac.uk

Enzyme-Mediated Transglycosylation Reactions

Transglycosylation is a key enzymatic process for synthesizing oligosaccharides. In this reaction, a glycosidase catalyzes the transfer of a glycosyl moiety from a donor to an acceptor other than water. mdpi.com

Glycosidases: While typically hydrolytic enzymes, under high substrate concentrations, the equilibrium of the reaction can be shifted towards synthesis. researchgate.net A β-glucosidase could potentially be used to transfer a glucose molecule to mannitol, forming the desired β-linkage. nih.govfrontiersin.org The regioselectivity of this reaction, however, can be a challenge, potentially leading to a mixture of products.

Glycosyltransferases: These enzymes are nature's catalysts for glycosidic bond formation and are highly specific for both the donor sugar nucleotide and the acceptor molecule, as well as the linkage they create. sigmaaldrich.comnih.gov A hypothetical glycosyltransferase that recognizes UDP-glucose as the donor and D-mannitol as the acceptor could synthesize this compound with high stereo- and regioselectivity. The discovery or engineering of such an enzyme would be a significant advancement. nih.gov

Bioreactor Design and Process Intensification

For the large-scale production of enzymatically synthesized disaccharides, bioreactor design is a critical factor. uminho.ptcapes.gov.br Enzyme membrane bioreactors (EMRs) are particularly promising as they allow for the continuous removal of the product and retention of the enzyme, which can improve reaction efficiency and reduce costs. nih.govmdpi.com

Key Features of Bioreactor Design for Disaccharide Synthesis:

Bioreactor TypeAdvantagesChallenges
Batch Reactor Simple setup and operation.Product inhibition can limit yield. Enzyme recovery can be difficult.
Enzyme Membrane Bioreactor (EMR) Continuous product removal overcomes inhibition. Enzyme can be reused. nih.govMembrane fouling can be an issue. More complex setup.

This table compares batch reactors and enzyme membrane bioreactors for disaccharide synthesis.

Process intensification strategies, such as using high substrate concentrations and in-situ product removal, can further enhance the productivity of chemoenzymatic synthesis. usp.br

Synthesis of Structurally Modified Analogues and Advanced Glycoconjugates for Research Probes

The synthesis of structurally modified analogues of this compound can provide valuable tools for biochemical and pharmacological research. These analogues can be used as probes to study enzyme-substrate interactions or as building blocks for more complex glycoconjugates. nih.gov

Research on β-(1→3)-glucan-mannitol conjugates has demonstrated that such molecules can have interesting biological properties, such as immunostimulatory effects. nih.govresearchgate.net The synthesis of these conjugates involves the strategic coupling of a laminaribiose (B1201645) (a β-1,3-linked diglucose) donor to a protected mannitol acceptor. This work highlights the feasibility of creating complex glycoconjugates based on a glucosyl-mannitol core.

The development of synthetic routes to modified analogues could involve:

Modification of the Glucose or Mannitol Moiety: Introducing functional groups such as amino, fluoro, or azido (B1232118) groups at specific positions can alter the molecule's properties and allow for its use in click chemistry for conjugation to other molecules.

Varying the Linkage Position: While this article focuses on the 1,1-linkage, the synthesis of other linkage isomers (e.g., 1,2-, 1,3-, 1,4-, 1,6-) would generate a library of compounds for structure-activity relationship studies.

The creation of these advanced glycoconjugates and research probes relies heavily on the robust synthetic methodologies outlined in the previous sections, requiring precise control over protecting groups and glycosylation reactions.

Molecular and Cellular Biological Roles and Mechanisms

Osmoprotective Functions and Stress Response Modulation (e.g., Salt Tolerance in Plants)

Mannitol (B672) is a well-established osmoprotectant in a wide array of organisms, including many plants and fungi. nih.govekb.eg It accumulates in cells in response to environmental stresses such as high salinity and drought, helping to maintain cellular turgor and protect macromolecules from the damaging effects of dehydration. nih.govresearchgate.net The accumulation of osmolytes like mannitol is a key strategy for osmotic adjustment, allowing organisms to survive in hyperosmotic environments. ornl.gov For instance, in response to salt stress, some plants increase their synthesis of mannitol. nih.govplos.org This accumulation of mannitol can help to balance the osmotic potential of the cell against the high salt concentration in the soil, preventing water loss. plos.org

While direct studies on the osmoprotective functions of 1-O-beta-D-glucopyranosyl-D-mannitol are limited, it is plausible that it could play a similar role. Upon hydrolysis, it would release equimolar amounts of glucose and mannitol, both of which can contribute to the osmotic potential of the cell. Furthermore, the presence of the entire disaccharide molecule itself would contribute to the cellular solute concentration. In wheat seedlings subjected to various osmotic stressors, the accumulation of soluble sugars, including glucose, was observed as a response mechanism. plos.org Therefore, it can be hypothesized that this compound could serve as a transportable and storage form of osmoprotectants, which can be readily broken down to release active molecules when and where they are needed to combat osmotic stress.

Table 1: Osmolytes and their role in plant stress response

OsmolyteFunction in PlantsStress ConditionReference
MannitolOsmotic adjustment, ROS scavengingSalinity, Drought nih.govekb.eg
GlucoseOsmotic adjustment, energy sourceSalinity, Osmotic stress plos.org
ProlineOsmotic adjustment, protein stabilizationDrought, Salinity plos.org
Glycine BetaineOsmoprotectant, stabilization of macromoleculesOsmotic stress plos.org

Role in Carbohydrate Transport and Metabolism within Cellular Systems

The transport and metabolism of this compound within cellular systems are not extensively documented. However, based on its structure, it is likely that its metabolic fate involves hydrolysis into its constituent monosaccharides, glucose and mannitol. This breakdown would be catalyzed by a beta-glucosidase enzyme. Once released, glucose and mannitol would enter their respective metabolic pathways.

Glucose is a central molecule in energy metabolism and is transported into cells through various transporters, such as GLUT and SGLT transporters. researchgate.net Inside the cell, glucose is typically phosphorylated to glucose-6-phosphate and can then enter glycolysis to produce ATP, be stored as glycogen, or be used in other biosynthetic pathways. researchgate.net

Mannitol metabolism is also well-documented in various organisms, particularly in fungi and bacteria. nih.govsmolecule.com In many bacteria, extracellular mannitol is transported into the cell and phosphorylated to mannitol-1-phosphate. smolecule.com This can then be converted to fructose-6-phosphate (B1210287) by mannitol-1-phosphate dehydrogenase, which then enters glycolysis. smolecule.com Some fungi can also directly reduce fructose (B13574) to mannitol. nih.gov In plants that synthesize mannitol, it is produced from mannose-6-phosphate (B13060355). nih.gov

Given these pathways, this compound could function as a transport carbohydrate, particularly in organisms that utilize both glucose and mannitol. It could be transported across cellular compartments or between cells and then be hydrolyzed to provide a readily available source of carbon and energy.

Interaction with Specific Enzymes and Receptors: Mechanistic Insights (e.g., competitive inhibition by related disaccharides)

While direct studies on the interaction of this compound with specific enzymes and receptors are scarce, the principle of competitive inhibition by related disaccharides provides a strong basis for potential mechanisms of action. Competitive inhibitors are molecules that are structurally similar to the natural substrate of an enzyme and can bind to the active site, thereby preventing the substrate from binding and reducing the enzyme's activity.

A pertinent example is the synthetic compound 1-O-n-octyl-beta-D-glucopyranoside, which shares the beta-D-glucopyranosyl moiety with the compound of interest. This molecule has been shown to be a competitive inhibitor of the Na+-dependent D-glucose cotransporter in the small intestine brush-border membrane. longdom.org This suggests that the beta-linked glucose portion of a molecule can be recognized by glucose binding sites on transport proteins. It is therefore conceivable that this compound could act as a competitive inhibitor for certain glucose-metabolizing enzymes or transporters.

Furthermore, other sugar analogs have been shown to inhibit various enzymes. For example, 2,5-anhydromannitol, a mannitol derivative, has been found to inhibit glycolysis in isolated rat hepatocytes by affecting the activity of phosphofructokinase-1. ornl.gov This highlights that modifications to the sugar structure can lead to inhibitory properties.

Table 2: Examples of Inhibition by Related Sugar Derivatives

InhibitorTarget Enzyme/TransporterMechanism of InhibitionOrganism/SystemReference
1-O-n-octyl-beta-D-glucopyranosideNa+-dependent D-glucose cotransporterCompetitiveRabbit, rat, human intestinal brush-border membrane longdom.org
2,5-anhydromannitolPhosphofructokinase-1Inhibition of glycolysisRat hepatocytes ornl.gov
L-Glucosemyo-Inositol uptake systemCompetitivePorcine aortic endothelial cells mdpi.com

Contribution to Cell Wall or Extracellular Matrix Structures in Specific Organisms

There is no direct evidence to suggest that this compound is a structural component of cell walls or extracellular matrices. However, the cell walls of many fungi are complex structures composed primarily of polysaccharides, including chitin, beta-glucans, and mannans (polymers of mannose). mdpi.com Fungal cell walls are dynamic, with their composition changing in response to environmental conditions. nih.gov

Given that fungal cell walls are rich in both glucans and mannans, it is hypothetically possible that a disaccharide like this compound could serve as a precursor molecule for the synthesis of these complex polysaccharides. It could be synthesized in the cytoplasm and then transported to the site of cell wall construction, where it could be incorporated into growing glycan chains or serve as a signaling molecule to regulate cell wall synthesis. However, this remains a speculative role in the absence of direct research findings.

General Biological Significance in Model Organisms (excluding human systems)

The specific biological significance of pure this compound in model organisms is not well-documented in publicly available scientific literature. Much of the available information pertains to its alpha-linked isomer, 1-O-alpha-D-glucopyranosyl-D-mannitol, which is a component of the sugar substitute isomalt. nih.gov Isomalt is known to have prebiotic properties, promoting the growth of beneficial gut bacteria. nih.gov

In the context of model organisms, studies on related glycosides have shown some biological activities. For example, certain synthetic d-xylopyranosides have demonstrated antimicrobial activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus. This suggests that glycosidic linkages to sugar alcohols can, in some cases, confer bioactive properties.

The parent molecule, mannitol, has been shown to be produced by various bacteria, yeasts, and fungi. In some bacteria, such as staphylococci, intracellular mannitol can be synthesized from glucose. nih.gov In fungi, mannitol plays a role in stress protection and pathogenesis. The ability to produce or metabolize mannitol can be a significant factor in the survival and virulence of these microorganisms. While these findings relate to the constituent parts or related compounds, they hint at the potential for this compound to have as-yet-undiscovered roles in the biology of non-human organisms.

Advanced Analytical Techniques for Structural and Quantitative Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Glycosidic Linkages and Conformation (e.g., 1H-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of carbohydrates and their derivatives, including 1-O-beta-D-glucopyranosyl-D-mannitol. wikipedia.orgsemanticscholar.org NMR provides detailed information about the chemical environment of individual atoms (protons and carbons), allowing for the determination of stereochemistry, saccharide conformation, and the specific connection of the glycosidic bond. wikipedia.orgnih.gov

One-dimensional (1D) ¹H-NMR spectroscopy is fundamental in this analysis. The chemical shift of the anomeric proton (H-1 of the glucose unit) is particularly diagnostic. For a β-glycosidic linkage, this proton typically resonates in the range of 4.5–5.5 ppm. wikipedia.org The coupling constant between the anomeric proton and its adjacent proton (³J(H1,H2)) is also crucial; a large coupling constant (typically ~8 Hz) is characteristic of a trans-diaxial relationship between these protons, confirming the β-configuration of the glycosidic bond. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all the proton and carbon signals in the molecule. To definitively establish the glycosidic linkage between the glucose and mannitol (B672) units, long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) are employed. An HMBC experiment would show a correlation between the anomeric proton (H-1) of the glucose residue and the carbon atom of the mannitol moiety to which it is attached (C-1), thus confirming the 1-O linkage. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space proton-proton distance information, which is vital for determining the preferred conformation of the molecule around the glycosidic bond. wikipedia.orgnih.gov

NMR TechniqueApplication for this compoundKey Information Obtained
¹H-NMRDetermination of anomeric configuration.Chemical shift of anomeric proton (H-1); Coupling constant (³J(H1,H2)) confirms β-linkage. nih.gov
¹³C-NMRIdentification of carbon skeleton.Chemical shift of anomeric carbon (C-1) and other carbons in the glucose and mannitol moieties. nih.gov
COSYAssignment of proton signals.Correlation between adjacent protons within the glucose and mannitol rings.
HSQC/HMQCCorrelation of proton and carbon signals.Directly links each proton to its attached carbon atom.
HMBCDetermination of glycosidic linkage position.Long-range correlation between the anomeric proton (H-1) of glucose and C-1 of mannitol.
NOESY/ROESYConformational analysis.Through-space correlations between protons across the glycosidic bond, revealing spatial proximity. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about this compound. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of volatile derivatives of the compound, providing both retention time data and a mass spectrum. nih.govresearchgate.net

In a typical MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which directly corresponds to the molecular weight of the compound (344.31 g/mol ). guidechem.comnih.gov High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion. nih.govnih.gov The fragmentation of glycosides is highly informative. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, which is one of the most labile bonds. mdpi.com This cleavage would result in fragment ions corresponding to the mass of the glucose unit (as a glycon) and the mannitol unit (as an aglycone). Further fragmentation within the sugar and sugar alcohol moieties provides additional structural confirmation. researchgate.netuniba.it For instance, the loss of water molecules and cross-ring cleavages are common fragmentation pathways for sugar-like molecules. mdpi.comresearchgate.net

Ion/FragmentExpected m/zStructural Origin
[M+H]⁺345.14Protonated molecular ion of this compound.
[M+Na]⁺367.12Sodium adduct of the molecular ion.
Glucosyl moiety163.06Fragment corresponding to the glucose unit after glycosidic bond cleavage.
Mannitol moiety182.08Fragment corresponding to the mannitol unit.
Cross-ring cleavage fragmentsVariableFragments resulting from the breaking of C-C bonds within the glucose ring. researchgate.net

Chromatographic Methods for Purification, Identification, and Quantitative Assessment (e.g., HPLC, TLC, GC)

Chromatographic techniques are fundamental for the separation, purification, identification, and quantification of this compound from various sources. The choice of method depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and quantitative analysis of non-volatile compounds like glycosides. Due to the high polarity and lack of a strong chromophore in this compound, specific HPLC modes and detectors are required. Reversed-phase HPLC can be used with aqueous mobile phases, while normal-phase or hydrophilic interaction liquid chromatography (HILIC) is often better suited for highly polar compounds. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For quantitative analysis, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative identification of glycosides. creative-biolabs.com The compound is spotted on a silica gel plate and developed with a suitable solvent system, often a mixture of polar organic solvents and water. researchgate.net The position of the spot, represented by its retention factor (Rf value), is characteristic of the compound under specific conditions and can be compared to a standard. Visualization is typically achieved by spraying with a reagent (e.g., sulfuric acid-vanillin) followed by heating, which produces a colored spot. nih.gov

Gas Chromatography (GC) is used for the analysis of volatile compounds. rsc.org Since this compound is non-volatile due to its numerous hydroxyl groups, it must first be derivatized to increase its volatility. researchgate.netrsc.org A common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers. The derivatized compound can then be analyzed by GC, where it is identified by its retention time. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification. researchgate.netrsc.org

TechniquePrimary UseKey ParametersDetection Method
HPLCPurification, QuantificationRetention Time (t_R)RID, ELSD, MS
TLCIdentification, Purity CheckRetention Factor (R_f)Chemical Staining Reagents. nih.gov
GCIdentification, Quantification (after derivatization)Retention Time (t_R)FID, MS. rsc.org

Glycosidic Linkage Analysis and Monosaccharide Composition Determination (e.g., Methylation analysis, Acid Hydrolysis)

Chemical methods are employed to confirm the monosaccharide components and the specific linkage between them.

Acid Hydrolysis is a standard procedure to break the glycosidic bond and release the constituent monosaccharides. nih.govresearchgate.net The compound is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), under controlled temperature and time. nih.govmdpi.comresearchgate.net The resulting hydrolysate will contain D-glucose and D-mannitol. These components can then be identified and quantified using chromatographic techniques like GC or HPLC, by comparing their retention times with authentic standards. researchgate.net

Methylation Analysis , also known as Hakomori methylation, is a classic and powerful technique for determining the linkage positions in oligosaccharides and glycosides. The procedure involves methylating all free hydroxyl groups in the this compound molecule. The methylated product is then subjected to acid hydrolysis, which cleaves the glycosidic bond. This is followed by reduction and acetylation to produce partially methylated alditol acetates (PMAAs). The specific PMAAs formed are then identified by GC-MS. The positions of the original glycosidic linkage and ring structure are indicated by the hydroxyl groups that were not methylated. For this compound, this analysis would yield 2,3,4,6-tetra-O-methyl-D-glucose and 2,3,4,5,6-penta-O-methyl-D-mannitol, confirming the linkage at the C-1 position of mannitol.

Spectroscopic and Diffraction Methods for Solid-State Structure and Polymorphism Studies (e.g., X-ray crystallography)

While NMR provides information about the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires the compound to be in a crystalline form. By diffracting X-rays, a single crystal provides a diffraction pattern that can be mathematically reconstructed to yield a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles. glycoforum.gr.jp This provides ultimate confirmation of the molecular connectivity and stereochemistry.

The study of the solid state is also crucial for understanding polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. D-mannitol itself is known to exist in several polymorphic forms (α, β, and δ), each with a unique crystal structure and properties. icdd.commdpi.comresearchgate.net Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and solid-state NMR are used to identify and characterize these different polymorphic forms. XRPD is particularly useful for identifying the specific crystalline form by its characteristic diffraction pattern. mdpi.comresearchgate.net

TechniquePrimary UseInformation Obtained
X-ray CrystallographyAbsolute 3D structure determination.Precise atomic coordinates, bond lengths, bond angles, and conformation in the solid state. glycoforum.gr.jp
X-ray Powder Diffraction (XRPD)Polymorph identification and characterization.Characteristic diffraction pattern for a specific crystalline phase. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC)Thermal analysis of polymorphs.Melting points, heats of fusion, and information on phase transitions.
Solid-State NMRStructural analysis of solid samples.Information on molecular structure and dynamics in the solid state, complementary to X-ray diffraction.

Emerging Research Areas and Future Perspectives

Elucidation of Undiscovered Biological Functions and Signaling Pathways

While many plant glycosides are known to be involved in defense mechanisms and growth regulation, the specific biological functions of 1-O-beta-D-glucopyranosyl-D-mannitol are not yet fully understood. violapharm.com Future research will likely focus on identifying its precise roles within organisms. Glycosides, in general, play crucial parts in plant defense against pests and pathogens and can influence the composition of the plant microbiome. numberanalytics.com Some also exhibit antioxidant and prebiotic properties. numberanalytics.com

Key research questions for this compound include:

Signaling Roles: Investigating whether it acts as a signaling molecule in plants or other organisms, potentially modulating developmental processes or stress responses.

Plant-Microbe Interactions: Exploring its influence on the interactions between plants and symbiotic or pathogenic microorganisms. numberanalytics.com

Human Health: Determining if it possesses prebiotic effects that could promote beneficial gut bacteria or other health benefits. numberanalytics.com

Advanced analytical techniques will be instrumental in uncovering these functions and the signaling pathways they modulate.

Development of Novel Biocatalytic Systems for Sustainable Production

Conventional chemical synthesis of glycosides is often a complex process requiring multiple protection and deprotection steps. nih.gov Enzymatic synthesis presents a more sustainable and environmentally friendly alternative due to the high regioselectivity and stereoselectivity of enzymes under mild reaction conditions. mdpi.com The development of novel biocatalytic systems is a key area of research for the sustainable production of this compound and other sugar alcohols. nih.govresearchgate.net

Future research in this area will likely involve:

Enzyme Discovery and Engineering: Identifying and engineering enzymes like glycosyltransferases (GTs) and glycoside hydrolases (GHs) for improved efficiency and specificity. beilstein-journals.org Techniques such as directed evolution and rational mutagenesis can broaden the applicability of these biocatalysts. beilstein-journals.org

Glycosynthases: Utilizing glycosynthases, which are engineered glycosidases that lack hydrolytic activity, to synthesize glycosidic bonds with high yields. nih.govmdpi.com

Whole-Cell Biocatalysis: Developing microbial fermentation processes that use whole-cell catalysts as a cost-effective and environmentally benign method for production from renewable feedstocks. researchgate.netnih.gov This approach is emerging as a leading alternative to traditional chemical processes that often require high pressure and temperature. researchgate.net

These biocatalytic strategies offer a pathway to greener and more efficient manufacturing of this compound. beilstein-journals.org

Exploration of Synthetic Biology Approaches for Metabolic Engineering

Metabolic engineering, which involves the directed manipulation of cellular chemistry, is a powerful tool for enhancing the production of desired compounds in microorganisms. lbl.gov Synthetic biology approaches are being explored to engineer microbial hosts like Escherichia coli, Lactococcus lactis, and Yarrowia lipolytica into efficient cell factories for producing sugar alcohols and glycosides. nih.govresearchgate.netfrontiersin.org

Key strategies in the metabolic engineering of this compound production could include:

Pathway Reconstruction: Introducing and optimizing biosynthetic pathways in microbial hosts. For instance, the mannitol (B672) biosynthesis pathway can be engineered by overexpressing genes like mannitol 1-phosphate dehydrogenase (mtlD). nih.govresearchgate.net

Precursor Supply Enhancement: Increasing the intracellular availability of precursor molecules like UDP-glucose and fructose-6-phosphate (B1210287) by overexpressing key enzymes in their synthesis pathways. nih.govmdpi.com

Reducing Byproduct Formation: Knocking out competing metabolic pathways to channel more carbon flux towards the desired product. nih.govnih.gov For example, creating lactate (B86563) dehydrogenase (LDH)-deficient strains can enhance mannitol production. nih.gov

Expanding Substrate Utilization: Engineering strains to utilize inexpensive and abundant substrates, such as crude glycerol (B35011) or biomass hydrolysates, to improve the economic viability of the process. researchgate.netfrontiersin.org

These approaches could lead to significant improvements in the yield and productivity of microbial fermentation processes for this compound. nih.gov

Advanced Computational Modeling and Glycoinformatics for Predictive Research

The complexity and diversity of glycan structures present significant challenges for research. nih.gov Advanced computational modeling and the growing field of glycoinformatics are providing powerful tools to predict the structure, function, and interactions of glycosides like this compound. nih.gov

Future directions in this area include:

Predictive Modeling: Using artificial intelligence (AI) and machine learning algorithms to predict glycosylation stereoselectivity and to analyze the vast datasets generated by glycomics research. nih.govresearchgate.net Deep learning models, for example, are being developed to predict glycan structure from mass spectrometry data. researchgate.netdntb.gov.ua

Glycoinformatics Databases and Tools: Leveraging resources like GlycoWorkbench, GlycanBuilder, and RINGS to draw, annotate, and analyze glycan structures and to predict biosynthetic pathways. nih.govnih.govresearchgate.netglygen.org These tools can help researchers identify potential synthesis targets and plan efficient synthesis strategies. nih.gov

Molecular Dynamics Simulations: Employing simulations to understand the three-dimensional structures and dynamic behavior of glycosides and their interactions with proteins, which can aid in the design of new ligands and the interpretation of experimental data. nih.gov

These computational approaches are expected to accelerate discovery and provide deeper insights into the roles of glycosides, ushering in a new era of predictive research in glycobiology. nih.govnih.gov

Interdisciplinary Approaches in Glycoscience and Chemical Biology

The study of glycoscience is inherently interdisciplinary, combining principles from chemistry, biology, and bioinformatics. nih.gov The development and application of novel chemical biology tools are crucial for probing the functions of glycans and the enzymes that process them. ubc.caschumann-lab.com

Future research on this compound will benefit from:

Chemical Probes: Designing and using chemical tools, such as activity-based probes (ABPs), to study the activity of glycosidases and other carbohydrate-processing enzymes in living systems. nih.govfrontiersin.org These probes can help visualize enzyme activity and identify new therapeutic inhibitors. nih.gov

Fragment-Based Discovery: Adopting methods like fragment-based drug discovery to identify ligands for key enzymes involved in glycosylation, which can be developed into potent chemical probes or therapeutic compounds. schumann-lab.com

Integrated 'Omics' Approaches: Combining glycomics data with genomics, proteomics, and metabolomics to build a comprehensive, systems-level understanding of how glycosylation impacts biological processes. nih.gov

By integrating these diverse approaches, researchers can gain a more complete picture of the biological significance and potential applications of this compound.

Q & A

Basic Research Questions

Q. How can the structural identity of 1-O-β-D-glucopyranosyl-D-mannitol be confirmed in synthetic mixtures?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve glycosidic linkage stereochemistry and confirm the β-configuration. X-ray crystallography can validate the solid-state structure, particularly for distinguishing between α- and β-anomers. For purity assessment, combine HPLC with evaporative light scattering detection (ELSD) to separate and quantify components in mixtures .
  • Data Reference : Pharmacopeial standards require ≥98% purity for isomalt mixtures, with each component (e.g., 1,1-GPM) constituting ≥3% .

Q. What are optimal synthesis conditions for 1-O-β-D-glucopyranosyl-D-mannitol?

  • Methodology : Enzymatic glycosylation using β-glucosidases or glycosyltransferases under controlled pH (6.5–7.5) and temperature (35–45°C) can enhance stereoselectivity. Chemical synthesis via Koenigs-Knorr reaction requires β-configuration-specific protecting groups (e.g., acetyl or benzyl) and silver oxide as an acid scavenger .
  • Critical Parameter : Monitor reaction progress with thin-layer chromatography (TLC) and confirm yield via LC-MS.

Q. How is 1-O-β-D-glucopyranosyl-D-mannitol quantified in complex mixtures like isomalt?

  • Methodology : Use reversed-phase HPLC with a carbohydrate-specific column (e.g., NH₂-bonded silica) and ELSD. Calibrate with reference standards of 6-O-α-D-glucopyranosyl-D-sorbitol and 1-O-α-D-glucopyranosyl-D-mannitol, adjusting for the β-anomer’s retention time differences .
  • Data Contradiction : Solubility variations (e.g., 1×10⁶ mg/L in water ) may affect column recovery; pre-column derivatization with anthrone improves detection limits.

Advanced Research Questions

Q. What analytical challenges arise in detecting 1-O-β-D-glucopyranosyl-D-mannitol in biological matrices (e.g., urine)?

  • Methodology : Overcome matrix interference by solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Internal standards (e.g., ¹³C-labeled analogs) mitigate ion suppression .
  • Key Finding : The compound’s high water solubility and low logP (-3.2 estimated) limit membrane permeability, complicating intracellular detection .

Q. How do glycosidic linkage stereochemistry (α vs. β) impact stability and bioactivity?

  • Methodology : Compare thermal degradation profiles via thermogravimetric analysis (TGA). β-linkages exhibit higher thermal stability (decomposition >150°C) than α-anomers. Assess enzymatic hydrolysis resistance using α- and β-glucosidases; β-anomers show slower cleavage rates .
  • Implication : β-configuration may enhance suitability as a non-metabolizable sugar analog in metabolic studies .

Q. What metabolic pathways involve 1-O-β-D-glucopyranosyl-D-mannitol in mammalian systems?

  • Methodology : Radiolabeled tracer studies (¹⁴C or ³H) can track renal excretion and lack of hepatic metabolism. In vivo models (e.g., rodent) paired with urine metabolomics reveal intact excretion, suggesting limited enzymatic processing .
  • Contradiction : Unlike similar rare sugars (e.g., D-tagatose), this compound lacks antihyperglycemic activity, necessitating structural-activity relationship (SAR) studies .

Q. How does 1-O-β-D-glucopyranosyl-D-mannitol interact with carbohydrate transporters (e.g., SGLT1)?

  • Methodology : Use competitive inhibition assays in Caco-2 cell monolayers. Measure uptake inhibition of ³H-labeled glucose. β-anomers show weaker binding affinity (Ki >10 mM) compared to α-forms, suggesting steric hindrance at the transporter active site .

Q. What strategies improve stability of 1-O-β-D-glucopyranosyl-D-mannitol in acidic or high-temperature conditions?

  • Methodology : Encapsulation in liposomes or cyclodextrin complexes reduces hydrolysis at pH <3. Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity during storage. Stability data indicate a shelf life of >24 months at 4°C .

Key Notes

  • Stereochemical Considerations : Most available data pertain to the α-anomer; β-configuration studies require method adaptation (e.g., chiral chromatography) .
  • Research Gaps : Limited in vivo pharmacokinetic data and transporter interaction studies warrant further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.